molecular formula C24H30FN3O B2380563 3-fluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide CAS No. 922092-22-6

3-fluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide

Cat. No. B2380563
CAS RN: 922092-22-6
M. Wt: 395.522
InChI Key: LLHZZQJHNYTHNM-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C24H30FN3O and its molecular weight is 395.522. The purity is usually 95%.
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Scientific Research Applications

Metabolism and Pharmacokinetics

Research on compounds like SB-649868, which shares a complex structure with the specified chemical, has been focused on understanding their metabolism and pharmacokinetics. SB-649868 is an orexin receptor antagonist developed for insomnia treatment. Studies have shown that such compounds undergo extensive metabolism, with principal elimination pathways involving oxidation and rearrangement leading to various metabolites. These findings provide insights into the biotransformation pathways that similar compounds, including the one , might undergo, which is crucial for drug development processes (Renzulli et al., 2011).

Luminescent Properties and Electron Transfer

The study of naphthalimide derivatives with piperazine substituents, such as NA1 and NA2, offers insights into the luminescent properties and photo-induced electron transfer mechanisms. These properties are significant for developing fluorescent probes and understanding the photophysical behavior of molecules with similar structures (Gan et al., 2003).

Antimicrobial Activity

Compounds with quinoline and piperazine structures have been explored for their antimicrobial activity. For example, derivatives of 1,4-dihydro-4-oxoquinoline-3-carboxylic acids have shown significant antibacterial activities, indicating the potential of similar compounds in developing new antibacterial agents (Sheu et al., 1998).

Imaging and Receptor Binding

Fluorine-labeled benzamide analogues, including those incorporating quinoline and piperazine motifs, have been synthesized for imaging sigma2 receptors in tumors using positron emission tomography (PET). Such studies underscore the utility of structurally complex molecules in developing diagnostic tools for cancer and potentially other diseases (Tu et al., 2007).

properties

IUPAC Name

3-fluoro-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30FN3O/c1-27-12-6-8-18-15-19(10-11-22(18)27)23(28-13-3-2-4-14-28)17-26-24(29)20-7-5-9-21(25)16-20/h5,7,9-11,15-16,23H,2-4,6,8,12-14,17H2,1H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHZZQJHNYTHNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC=C3)F)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.